7-Bromobicyclo[4.1.0]heptane
Overview
Description
7-Bromobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H11Br. It is characterized by a bromine atom attached to a bicyclo[4.1.0]heptane framework. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromobicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the bromination of bicyclo[4.1.0]heptane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of bromination and handling of bicyclic compounds apply. Industrial synthesis would likely involve large-scale bromination reactions with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
7-Bromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to bicyclo[4.1.0]heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur under specific conditions, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of bicyclo[4.1.0]heptane.
Oxidation: Formation of alcohols or ketones depending on the reaction conditions.
Scientific Research Applications
7-Bromobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromobicyclo[4.1.0]heptane involves its reactivity due to the strained bicyclic structure and the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon without the bromine atom.
7,7-Dibromobicyclo[4.1.0]heptane: A compound with two bromine atoms attached to the bicyclic framework.
Bicyclo[2.2.1]heptane (Norbornane): A related bicyclic compound with a different ring structure.
Uniqueness
7-Bromobicyclo[4.1.0]heptane is unique due to the presence of a single bromine atom on the bicyclic framework, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
7-bromobicyclo[4.1.0]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMTCQZRVQSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340497 | |
Record name | 7-Bromobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-39-7 | |
Record name | 7-Bromobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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